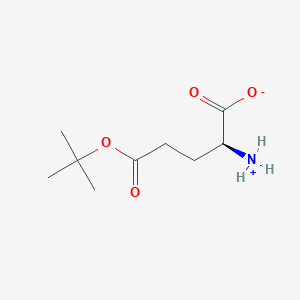

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid

Description

The exact mass of the compound L-Glutamic acid 5-tert-butyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOAKXPMBIZAHL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426672 | |

| Record name | L-Glutamic acid 5-tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2419-56-9 | |

| Record name | 5-(1,1-Dimethylethyl) hydrogen L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid 5-tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic acid, 5-(1,1-dimethylethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic Acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid, also known as L-Glutamic acid γ-tert-butyl ester, is a derivative of the non-essential amino acid L-glutamic acid. It serves as a crucial building block in peptide synthesis and as a key intermediate in the development of various pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role in biochemical research.

Core Chemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid | [2] |

| Synonyms | L-Glutamic acid γ-tert-butyl ester, H-Glu(OtBu)-OH | [2] |

| CAS Number | 2419-56-9 | [2] |

| Molecular Formula | C₉H₁₇NO₄ | [2] |

| Molecular Weight | 203.24 g/mol | [2][3] |

| Melting Point | 143 - 174 °C | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | |

| Optical Rotation | [α]D²⁰ = +19° ± 2° (c=1 in acetic acid) |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are crucial for its application in research and development. Below are generalized methodologies derived from the synthesis of related compounds, which can be adapted for its preparation.

Synthesis of L-Glutamic Acid γ-tert-butyl Ester

A common synthetic route involves the selective esterification of the γ-carboxyl group of L-glutamic acid. This can be achieved by protecting the α-amino and α-carboxyl groups, followed by esterification of the γ-carboxyl group and subsequent deprotection.

A potential synthetic workflow is outlined below:

Caption: A generalized synthetic workflow for this compound.

Methodology:

-

Protection of the Amino Group: L-glutamic acid is first reacted with a suitable protecting agent, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base to form N-Boc-L-glutamic acid. This is then typically converted to an anhydride to facilitate selective esterification.

-

Esterification: The protected glutamic acid anhydride is reacted with tert-butanol, often in the presence of a catalyst, to selectively form the tert-butyl ester at the γ-carboxyl position.

-

Deprotection: The protecting group on the α-amino group is subsequently removed, commonly using an acid such as trifluoroacetic acid (TFA), to yield the final product, this compound.

Purification

Purification of the final product is critical to remove byproducts and unreacted reagents. A typical purification workflow involves extraction and crystallization.

Caption: A standard purification workflow for this compound.

Methodology:

-

Extraction: The crude reaction mixture is typically dissolved in an organic solvent and washed with aqueous solutions to remove water-soluble impurities.

-

Crystallization: The organic solvent is then evaporated, and the resulting solid is recrystallized from a suitable solvent system to obtain a pure crystalline product.

-

Filtration and Drying: The purified crystals are collected by filtration and dried under vacuum to remove any residual solvent.

Role in Signaling Pathways and Biological Activity

This compound, as a derivative of L-glutamic acid, is utilized in various areas of biochemical and pharmaceutical research. While specific signaling pathway involvement is not extensively documented for this particular ester, its parent molecule, L-glutamic acid, is a key excitatory neurotransmitter in the mammalian central nervous system and plays a central role in cellular metabolism.

This compound and its derivatives are often used as tools to study:

-

Amino Acid Metabolism: By introducing a protected form of glutamic acid, researchers can investigate metabolic pathways and the effects of glutamic acid on cellular processes.

-

Peptide Synthesis: It is a fundamental component in the solid-phase synthesis of peptides. The tert-butyl ester protects the side-chain carboxyl group, preventing it from participating in unwanted side reactions during peptide bond formation.

-

Drug Development: Prodrugs of anticancer agents have been synthesized using this molecule. For instance, tert-butyl esters of L-γ-methyleneglutamic acid amides have been evaluated for their efficacy against breast cancer cell lines.[4][5] The ester group can enhance the lipophilicity of a drug, potentially improving its absorption and cellular uptake.

The general role of amino acid availability in cell signaling is a significant area of research. Insufficient levels of amino acids trigger cellular stress responses, activating key signaling proteins like GCN2.[6] While direct studies on this compound's effect on these pathways are limited, its use in creating peptides and other bioactive molecules allows for the investigation of a wide range of biological processes.

The logical relationship for its application in peptide-based drug discovery can be visualized as follows:

Caption: Logical workflow from starting material to drug development in peptide research.

Conclusion

This compound is a valuable and versatile chemical compound with significant applications in synthetic chemistry, particularly in the field of peptide synthesis. Its well-defined chemical properties make it an essential tool for researchers and drug development professionals. While detailed experimental data for some of its physical properties and its direct involvement in specific signaling pathways require further investigation, the existing body of knowledge provides a solid foundation for its use in creating novel therapeutics and advancing our understanding of biological systems. Further research into its biological activities may uncover more direct roles in cellular processes.

References

- 1. N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic Acid | MDPI [mdpi.com]

- 2. (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid | C9H17NO4 | CID 7010573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-(tert-butoxy)-5-oxopentanoic acid | C9H17NO4 | CID 3431852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Researchers uncover key cell signal that triggers tissue response to amino acid insufficiency | Harvard School of Dental Medicine [hsdm.harvard.edu]

An In-depth Technical Guide to the Synthesis of L-Glutamic Acid 5-tert-butyl Ester

This technical guide offers a comprehensive overview of the synthesis of L-Glutamic acid 5-tert-butyl ester, a pivotal building block in peptide synthesis and pharmaceutical research.[1] The document provides detailed experimental protocols, quantitative data, and visual workflows to assist researchers, scientists, and drug development professionals in the effective production of this crucial intermediate.

Introduction

L-Glutamic acid 5-tert-butyl ester, also known as H-Glu(OtBu)-OH, is a derivative of the amino acid L-glutamic acid where the side-chain (gamma) carboxylic acid is protected as a tert-butyl ester.[2] This protection is essential in peptide synthesis to prevent the side-chain carboxyl group from participating in unwanted reactions during peptide bond formation. The tert-butyl group is favored due to its stability under various conditions and its susceptibility to removal under acidic conditions, a process known as deprotection.[3][4] This orthogonal protection strategy is fundamental in the synthesis of complex peptides and is widely utilized in the development of therapeutic peptides.[3] L-glutamic acid α-tert-butyl ester is an important synthetic raw material for GLP-1 receptor agonist drugs like liraglutide and semaglutide.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of L-Glutamic acid 5-tert-butyl ester is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| CAS Number | 45120-30-7 |

Synthesis Methodology

The synthesis of L-Glutamic acid 5-tert-butyl ester is a multi-step process that typically begins with the protection of both carboxylic acid groups of L-glutamic acid, followed by the selective removal of the α-ester group. A common and scalable approach involves the initial formation of L-glutamic acid di-tert-butyl ester, followed by selective deprotection of the α-position via a copper complex intermediate.[7][8]

Experimental Protocols

Step 1: Synthesis of L-Glutamic acid di-tert-butyl ester (Glu(OtBu)₂)

This initial step involves the esterification of both carboxylic acid groups of L-glutamic acid.

-

In a suitable reaction vessel (e.g., a 3000 mL three-necked flask) equipped with a mechanical stirrer, add tert-butyl acetate (2324 g) and L-glutamic acid (73.5 g).[7]

-

Stir the resulting mixture and slowly add perchloric acid (160.8 mL) while ensuring the temperature is maintained at 10°C.[7]

-

Allow the reaction to proceed for 48 hours at 10°C.[7]

-

After the reaction period, cool the mixture to 0°C and add water (1000 mL).[7]

-

Perform an extraction using the excess tert-butyl acetate as the organic phase.[7]

-

Neutralize the organic layer with a saturated sodium carbonate (Na₂CO₃) solution to a pH of 8-9.[7]

-

Concentrate the organic layer under reduced pressure to obtain L-Glutamic acid di-tert-butyl ester as an oily substance.[7]

Step 2: Synthesis of L-Glutamic acid 5-tert-butyl ester

This step involves the selective removal of the α-tert-butyl ester group through the formation and subsequent decomposition of a copper complex.[7][8]

-

In a 1000 mL three-necked flask, combine the L-Glutamic acid di-tert-butyl ester (42 g) obtained from the previous step, water (400 mL), and copper(II) chloride (CuCl₂) (11 g).[7] Alternatively, copper sulfate pentahydrate (CuSO₄·5H₂O) can be used.[8]

-

Heat the mixture to 50°C and allow it to react for 12 hours to facilitate the formation of the copper complex, Cu[Glu(OtBu)]ₓ (where x=1-2).[7][8]

-

Cool the reaction mixture to room temperature.[7]

-

Add tetramethylethylenediamine (TMEDA) (19 g) and dioxane (100 mL).[7]

-

Adjust the pH to 8-9 with triethylamine to yield the target compound, L-Glutamic acid 5-tert-butyl ester.[7][8]

Purification Protocol

The final product is typically purified through a series of extraction and crystallization steps.

-

Acidify the crude reaction mixture with an acid such as hydrochloric acid (HCl).[7]

-

Extract the product into a suitable organic solvent, typically ethyl acetate.[7]

-

Wash the organic layer with brine and subsequently dry it over anhydrous sodium sulfate.[7]

-

Concentrate the ethyl acetate layer under reduced pressure.[7]

-

Induce crystallization of the product. This can be facilitated by the addition of a non-polar solvent like petroleum ether.[5]

-

Filter the resulting solid, wash with a cold solvent, and dry under vacuum to obtain the purified L-Glutamic acid 5-tert-butyl ester.[5][7]

Quantitative Data

The following table summarizes representative quantitative data from various synthesis protocols.

| Parameter | Value | Source |

| Yield (α-ester synthesis) | 95% | [5] |

| Purity (HPLC) | 98.84% | [5] |

| Yield (Fmoc-Glu(OtBu)-OH from Glu(OtBu)₂) | 55 g (from 42 g Glu(OtBu)₂) | [8] |

| Purity (Fmoc-Glu(OtBu)-OH) | 99.4% | [8] |

| Melting Point (Fmoc-Glu(OtBu)-OH) | 88.7 - 91.2 °C | [7][8] |

| Optical Rotation [α]D²⁰ (Fmoc-Glu(OtBu)-OH) | -8.8° (c=1 in methanol) | [7][8] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. Protective Groups [organic-chemistry.org]

- 5. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]

H-Glu(OtBu)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of H-Glu(OtBu)-OH, a critical building block in modern peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document covers its molecular structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS).

Molecular Structure and IUPAC Name

H-Glu(OtBu)-OH is a derivative of the amino acid L-glutamic acid.[1] Its structure is characterized by the protection of the side-chain (gamma) carboxyl group as a tert-butyl ester.[1] This strategic modification prevents the side chain from engaging in unwanted reactions during the stepwise construction of peptide chains.[1]

The IUPAC name for H-Glu(OtBu)-OH is (2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid .[2][3] It is also commonly referred to as L-Glutamic acid 5-tert-butyl ester.[1][2][3]

Synonyms:

-

L-Glutamic acid γ-tert-butyl ester[4]

-

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid[3]

-

5-tert-Butyl L-glutamate[3]

Physicochemical Properties

A summary of the key quantitative data for H-Glu(OtBu)-OH is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₉H₁₇NO₄ | [2][3][5] |

| Molecular Weight | 203.236 g/mol | [5] |

| Appearance | White solid/powder | [2][3] |

| Melting Point | 182 °C | [3][5][6] |

| Boiling Point | 336.4 ± 37.0 °C at 760 mmHg | [3][5] |

| Density | 1.1 ± 0.1 g/cm³ | [3][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][6] |

| Purity | Typically >98% (HPLC) | [2][7] |

| CAS Number | 2419-56-9 | [1][2][3][4][5][6][8][9] |

Application in Peptide Synthesis

H-Glu(OtBu)-OH is a foundational reagent in peptide chemistry, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[6] For incorporation into a growing peptide chain, its α-amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group, forming Fmoc-Glu(OtBu)-OH.[5] The tert-butyl (OtBu) ester is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[6] This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS.[6]

Experimental Protocol: Incorporation of Fmoc-Glu(OtBu)-OH in Fmoc-SPPS

This protocol outlines the general steps for the incorporation of an Fmoc-Glu(OtBu)-OH residue into a peptide chain synthesized on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-Glu(OtBu)-OH

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in DMF for approximately 1 hour in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).[3]

-

Washing: The resin is thoroughly washed with DMF, MeOH, and DCM to remove residual piperidine and by-products.[3]

-

Amino Acid Activation: In a separate vial, Fmoc-Glu(OtBu)-OH (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF. The coupling reagents (e.g., HBTU/HOBt) and a base (e.g., DIPEA) are added to activate the carboxylic acid.

-

Coupling: The activated Fmoc-Glu(OtBu)-OH solution is added to the deprotected resin. The reaction is allowed to proceed at room temperature with gentle agitation for a sufficient duration to ensure complete coupling (typically 1-2 hours). The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[10]

-

Washing: The resin is washed sequentially with DMF, MeOH, and DCM to remove excess reagents and by-products.[3]

-

Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide synthesis is complete, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups (including the OtBu group from the glutamic acid residue) are removed simultaneously by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[6][10]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Visualizing the Workflow

The following diagram illustrates the logical workflow for the incorporation of an Fmoc-protected amino acid, such as Fmoc-Glu(OtBu)-OH, in solid-phase peptide synthesis.

References

- 1. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. nbinno.com [nbinno.com]

- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. CN103232369A - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic Acid

CAS Number: 2419-56-9

This technical guide provides a comprehensive overview of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid, a critical amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry.

Introduction

This compound, commonly known in the scientific literature as H-Glu(OtBu)-OH or L-Glutamic acid 5-tert-butyl ester, is a side-chain protected derivative of the non-essential amino acid, L-glutamic acid. The strategic placement of a tert-butyl ester on the gamma-carboxyl group makes this compound an indispensable building block in solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. Its application extends to the synthesis of peptidomimetics and other complex organic molecules, with significant implications for neuroscience research due to its relationship with glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system.[1]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 2419-56-9 | [2] |

| Molecular Formula | C₉H₁₇NO₄ | [2] |

| Molecular Weight | 203.24 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 182 °C | [4] |

| Boiling Point | 336.4 °C at 760 mmHg | [4] |

| Solubility | Soluble in water (requires sonication) | [5] |

| Purity | ≥98.0% (by NMR) | [3] |

| Safety Information | Details | Reference(s) |

| GHS Pictogram | [2] | |

| GHS Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| Storage | Store at 2-8°C for short-term and -20°C for long-term storage. | [7] |

Synthesis

While several proprietary methods exist for the synthesis of this compound, a general and widely understood laboratory-scale approach involves the selective esterification of the γ-carboxylic acid of L-glutamic acid.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from L-glutamic acid.

Materials:

-

L-Glutamic acid

-

tert-Butyl acetate

-

Perchloric acid (HClO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend L-glutamic acid in a suitable solvent such as tert-butyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as perchloric acid, to the suspension.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield the final product.

Note: This is a generalized protocol. Reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for best results.

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the α-proton, and the protons of the pentanoic acid backbone. A certificate of analysis for a similar compound confirms a consistent ¹H NMR spectrum with the structure.[3]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and carboxylic acid, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pentanoic acid chain.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 204.1236.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, and the C=O stretches of the ester and carboxylic acid functional groups.

Applications in Research and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS. The tert-butyl ester serves as a protecting group for the γ-carboxyl group of glutamic acid, preventing its participation in the peptide bond formation. This protecting group is stable to the basic conditions used for the removal of the N-terminal Fmoc group but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.

Experimental Protocol: Incorporation of H-Glu(OtBu)-OH in Fmoc-SPPS

Objective: To incorporate a glutamic acid residue into a growing peptide chain on a solid support using Fmoc-Glu(OtBu)-OH.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-Glu(OtBu)-OH

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

DMF (peptide synthesis grade)

-

DCM

-

Solid-phase peptide synthesis vessel

Workflow:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

-

Coupling:

-

Pre-activate Fmoc-Glu(OtBu)-OH with coupling reagents (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for the optimized time.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

-

Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Neuroscience Research

As a derivative of L-glutamic acid, this compound and peptides derived from it are valuable tools in neuroscience. L-glutamic acid is the principal excitatory neurotransmitter, and its receptors are implicated in numerous physiological and pathological processes, including learning, memory, and neurodegenerative diseases.[8] This compound allows for the synthesis of specific peptide sequences that can be used to probe glutamate receptor function and signaling pathways.[9]

Glutamate Receptor Signaling Overview

Glutamate receptors are broadly classified into two families: ionotropic (iGluRs) and metabotropic (mGluRs). iGluRs are ligand-gated ion channels that mediate fast synaptic transmission, while mGluRs are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling cascades.[10]

Conclusion

This compound is a cornerstone molecule in modern peptide synthesis and a valuable tool for the broader scientific community. Its well-defined chemical properties and versatile applications in creating complex peptides and molecular probes ensure its continued importance in drug discovery and fundamental biological research. This guide provides essential technical information to aid researchers in the effective utilization of this compound.

References

- 1. tdcommons.org [tdcommons.org]

- 2. (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid | C9H17NO4 | CID 7010573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. L-Glutamic acid-ð-Fmoc, γ-ð¡-butyl ester (¹³Câ , 99%; ¹âµN, 99%) CP 96% | CNLM-4753-H-1 [isotope.com]

- 5. (S)-5-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. L -Glutamic acid 5-tert-butyl ester = 98.0 TLC 2419-56-9 [sigmaaldrich.com]

- 8. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Glutamate receptor - Wikipedia [en.wikipedia.org]

Solubility Profile of L-Glutamic Acid 5-tert-Butyl Ester in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Glutamic acid 5-tert-butyl ester in various organic solvents. This information is critical for its application in peptide synthesis, drug formulation, and other areas of chemical research where it serves as a key building block and intermediate.[1][2] This document summarizes available solubility data, details experimental protocols for solubility determination, and presents a relevant workflow for its use in synthetic chemistry.

Quantitative Solubility Data

Currently, specific quantitative solubility data for L-Glutamic acid 5-tert-butyl ester in organic solvents is not extensively available in published literature. However, qualitative assessments consistently indicate its solubility in a range of common organic solvents. The following table summarizes the available qualitative and semi-quantitative solubility information.

| Solvent | CAS Number | Qualitative Solubility |

| Chloroform | 67-66-3 | Soluble[3] |

| Dichloromethane (DCM) | 75-09-2 | Soluble[3] |

| Ethyl Acetate | 141-78-6 | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble[3] |

| Acetone | 67-64-1 | Soluble[3] |

| Ethanol | 64-17-5 | Practically Insoluble[4][5][6][7] |

| Diethyl Ether | 60-29-7 | Practically Insoluble[4][5][6][7] |

| Water | 7732-18-5 | Sparingly Soluble[4][5][6][7] |

It is important to note that "soluble" and "insoluble" are general terms. For precise applications, experimental determination of quantitative solubility at specific temperatures is highly recommended.

Experimental Protocol for Solubility Determination

While specific protocols for L-Glutamic acid 5-tert-butyl ester are not detailed in the literature, a general and reliable gravimetric method, widely used for determining the solubility of amino acid esters, can be adapted. The following protocol is based on established methodologies for similar compounds.

Objective: To determine the equilibrium solubility of L-Glutamic acid 5-tert-butyl ester in a given organic solvent at a specific temperature.

Materials:

-

L-Glutamic acid 5-tert-butyl ester (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight seals

-

Drying oven or vacuum desiccator

Methodology:

-

Sample Preparation: Add an excess amount of L-Glutamic acid 5-tert-butyl ester to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Accurately weigh a specific amount of the chosen organic solvent and add it to each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the filtered saturated solution. This can be achieved by gentle heating in a drying oven or under vacuum in a desiccator until a constant weight is achieved.

-

Mass Determination: Accurately weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in various units (e.g., g/100 g solvent, mol/L) using the mass of the dissolved solute and the initial mass or volume of the solvent.

Visualization of a Key Workflow

L-Glutamic acid 5-tert-butyl ester is a crucial intermediate in peptide synthesis. The tert-butyl ester group protects the side-chain carboxylic acid, allowing for the selective formation of peptide bonds at the α-amino and α-carboxyl groups. The following diagram illustrates a generalized workflow for the incorporation of a protected glutamic acid residue into a peptide chain.

This diagram illustrates the key steps in solid-phase peptide synthesis where a protected glutamic acid derivative like L-Glutamic acid 5-tert-butyl ester (often in its N-Fmoc protected form) is utilized. The tert-butyl protecting group on the side chain remains intact during the iterative coupling and N-terminal deprotection steps and is typically removed during the final cleavage from the solid support.

References

- 1. acs.figshare.com [acs.figshare.com]

- 2. caming.com [caming.com]

- 3. L-Glutamic acid 5-tert-butyl ester | 2419-56-9 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. L-Glutamic acid 5-tert-butyl ester Supplier - Mainchem [mainchem.com]

- 6. L-Glutamic acid 5-tert-butyl ester, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. L-Glutamic Acid 5-tert-butyl Ester CAS 2419-56-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

A Guide to Commercially Available Protected Glutamic Acid Derivatives for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Aspects of Utilizing Protected Glutamic Acid Derivatives in Scientific Research and Pharmaceutical Development.

This technical guide provides a comprehensive overview of commercially available protected glutamic acid derivatives, their applications, and the experimental protocols for their use. Designed for researchers, scientists, and professionals in drug development, this document offers detailed information on the types of protecting groups, their strategic use in peptide synthesis, and relevant biological signaling pathways.

Commercial Availability of Protected Glutamic Acid Derivatives

The selection of an appropriate protecting group for the α-amino and γ-carboxyl functionalities of glutamic acid is critical for the successful synthesis of peptides and other complex molecules. The choice depends on the desired orthogonality, stability, and deprotection conditions. A wide variety of protected glutamic acid derivatives are commercially available from numerous suppliers, including Carl ROTH, Advanced ChemTech, Chem-Impex, Thermo Scientific, Sigma-Aldrich, and Bachem AG.[1][2][3][4][5][6]

Below are tables summarizing the key quantitative data for some of the most common commercially available protected glutamic acid derivatives.

Table 1: Fmoc-Protected L-Glutamic Acid Derivatives

| Product Name | Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Optical Rotation |

| Fmoc-L-Glu(OtBu)-OH | Sigma-Aldrich | ≥98.0% (HPLC) | 71989-18-9 | C₂₄H₂₇NO₆ | 425.48 | [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) |

| Fmoc-L-Glu(OtBu)-OH | CEM Corporation | ≥99.0% (HPLC) | 71989-18-9 | C₂₄H₂₇NO₆ | 425.5 | Not specified |

| Fmoc-L-Glu(OtBu)-OH | Anaspec | ≥95% (HPLC) | 71989-18-9 | C₂₄H₂₇NO₆ | 425.5 | Not specified[7] |

| Fmoc-L-Glu-OtBu | Chem-Impex | ≥99.5% (Chiral HPLC) | 84793-07-7 | C₂₄H₂₇NO₆ | 425.5 | [a]D20 = -11 ± 1.5 º (C=1 in AcOH)[3] |

| Fmoc-Glu(OtBu)-(Dmb)Gly-OH | Chem-Impex | ≥98% (TLC) | Not specified | C₃₅H₄₀N₂O₉ | 632.7 | [a]25D = -31 to -27 °(C=1 in MeOH)[8] |

Table 2: Boc-Protected L-Glutamic Acid Derivatives

| Product Name | Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Optical Rotation |

| Boc-L-Glu-OH | Sigma-Aldrich | ≥98.0% (T) | 2419-94-5 | C₁₀H₁₇NO₆ | 247.25 | [α]20/D −14.5±2°, c = 1% in methanol |

| Boc-L-Glu-OH | Bachem AG | Not specified | 2419-94-5 | C₁₀H₁₇NO₆ | 247.25 | Not specified[6] |

| Boc-L-Glu(Bzl)-OH | Siddhi Vinayaka Spechem | 98% | 13574-13-5 | C₁₇H₂₃NO₆ | 337.37 | Not specified[9] |

| Boc-Glu(OtBu)-OH | Sigma-Aldrich (Novabiochem) | ≥98% (TLC) | 13726-84-6 | C₁₄H₂₅NO₆ | 303.35 | [α]25/D -10.5 - -8.5 ° (c=1 in methanol)[10] |

Table 3: Z-Protected L-Glutamic Acid Derivatives

| Product Name | Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Optical Rotation |

| Z-L-Glu-OH | Chem-Impex | ≥99.5% (HPLC, Chiral purity) | 1155-62-0 | C₁₃H₁₅NO₆ | 281.26 | [a]D20 = - 7.5 ± 1º (C=2 in AcOH)[11] |

| Z-L-Glu-OH | Siddhi Vinayaka Spechem | ≥98% (HPLC) | 1155-62-0 | C₁₃H₁₅NO₆ | 281.26 | Not specified[12] |

Glutamatergic Signaling Pathways

Glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in a vast array of physiological functions.[13] Its signaling is mediated by a variety of ionotropic (iGluRs) and metabotropic (mGluRs) receptors located on the postsynaptic membrane.[4][13] Understanding these pathways is essential for the development of novel therapeutics targeting neurological disorders.

Ionotropic Glutamate Receptor Signaling

Ionotropic glutamate receptors are ligand-gated ion channels that mediate fast synaptic transmission. They are further classified into AMPA, NMDA, and Kainate receptors.[13] Upon glutamate binding, these receptors open, allowing the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the postsynaptic membrane.[1][2]

Caption: Ionotropic Glutamate Receptor Signaling Pathway.

Metabotropic Glutamate Receptor Signaling

Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and cell excitability through second messenger signaling pathways.[1] They are classified into three groups (I, II, and III). Group I mGluRs (mGluR1 and mGluR5) couple to Gq/G11 proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[3][13]

Caption: Group I Metabotropic Glutamate Receptor Signaling.

Experimental Protocols

The following section provides detailed methodologies for the incorporation of protected glutamic acid derivatives in peptide synthesis.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a resin support using Fmoc-protected amino acids, including a step for the incorporation of Fmoc-Glu(OtBu)-OH.

Materials:

-

Rink Amide resin[14]

-

Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH)

-

N,N-Dimethylformamide (DMF)[15]

-

Dichloromethane (DCM)[14]

-

20% (v/v) Piperidine in DMF[15]

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[14][15]

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[14][15]

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[16]

-

Cold diethyl ether[14]

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.[14][15]

-

Fmoc Deprotection:

-

Amino Acid Coupling (e.g., Fmoc-Glu(OtBu)-OH):

-

In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH, 4 equivalents relative to resin loading), a coupling reagent (e.g., HATU or HBTU, 3.9 equivalents), and a base (e.g., DIPEA or NMM, 8 equivalents) in DMF.[14][15]

-

Pre-activate the mixture for 2-5 minutes.[14]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF (3-5 times) and DCM (3 times).[14]

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature.[16]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[14]

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice.[14]

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]

-

Experimental Workflow for SPPS

The following diagram illustrates the logical workflow for the solid-phase synthesis of a peptide containing a protected glutamic acid residue.

Caption: A logical workflow for solid-phase peptide synthesis.

Conclusion

The commercial availability of a diverse range of protected glutamic acid derivatives provides researchers with the flexibility to design and synthesize complex peptides and other molecules with high precision and efficiency. The strategic selection of protecting groups, coupled with optimized experimental protocols, is paramount for achieving high yields and purity of the final product. A thorough understanding of the underlying chemistry and the biological context, such as the intricacies of glutamatergic signaling, will further empower scientists in their pursuit of novel therapeutics and a deeper understanding of biological processes.

References

- 1. cusabio.com [cusabio.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sysy.com [sysy.com]

- 5. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc-Glu-OH - Bachem AG [bioscience.co.uk]

- 7. Fmoc-Glu(OtBu)-OH [anaspec.com]

- 8. chemimpex.com [chemimpex.com]

- 9. siddhivinayakaspechem.com [siddhivinayakaspechem.com]

- 10. Boc-Glu(OtBu)-OH Novabiochem 13726-84-6 [sigmaaldrich.com]

- 11. chemimpex.com [chemimpex.com]

- 12. siddhivinayakaspechem.com [siddhivinayakaspechem.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]

The Gatekeeper of Reactivity: A Technical Guide to the tert-Butyl Ester Protecting Group

For researchers, scientists, and drug development professionals engaged in the complexities of multi-step organic synthesis, the strategic deployment of protecting groups is a critical determinant of success. Among the diverse arsenal of protective functionalities for carboxylic acids, the tert-butyl (t-Bu) ester stands as a cornerstone, prized for its unique balance of stability and selective lability. Its application is particularly prominent in the meticulous construction of peptides and the development of novel pharmaceuticals, where precision and yield are paramount.[1][2][3] This technical guide offers an in-depth exploration of the tert-butyl ester, covering its fundamental principles, methods of installation and cleavage, and practical applications, supplemented with detailed experimental protocols and quantitative data.

Core Principles of tert-Butyl Ester Protection

The utility of the tert-butyl ester as a protecting group is rooted in its steric bulk and the electronic stability of the tert-butyl carbocation. The bulky tert-butyl group provides substantial steric hindrance, effectively shielding the ester's carbonyl carbon from nucleophilic attack and rendering it stable to a wide array of reagents, including bases, nucleophiles, and reducing agents.[3] This robustness allows for extensive chemical modifications at other positions of a complex molecule without jeopardizing the integrity of the protected carboxylic acid.[1][2]

Conversely, the tert-butyl ester is readily cleaved under acidic conditions. This deprotection proceeds via a mechanism involving the formation of a stable tertiary carbocation, the tert-butyl cation, which subsequently eliminates as isobutylene gas.[2] This irreversible decomposition of the protecting group serves to drive the deprotection reaction to completion. The selective removal of the tert-butyl ester under acidic conditions, while many other protecting groups remain intact, is a key feature of its orthogonality, a concept of vital importance in the synthesis of complex molecules.[1]

Installation of the tert-Butyl Ester Protecting Group

The introduction of a tert-butyl ester can be accomplished through several synthetic routes. The choice of method often depends on the substrate's sensitivity and the desired scale of the reaction.

One of the most common methods involves the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[1][4] This reaction is typically facilitated by a strong acid catalyst, such as sulfuric acid or perchloric acid.[1] Another effective approach utilizes tert-butyl acetate as both the tert-butyl source and solvent, in the presence of a strong acid catalyst like bis(trifluoromethanesulfonyl)imide (Tf₂NH).[5][6] This method has been shown to be particularly efficient for the tert-butylation of free amino acids.[5][6][7] Transesterification of methyl or ethyl esters with potassium tert-butoxide in diethyl ether also provides a mild and efficient route to tert-butyl esters.[8]

Summary of Protection Methods

| Method | Reagents | Catalyst | Solvent | Typical Yields | References |

| Acid-catalyzed reaction with isobutylene | Carboxylic acid, Isobutylene | H₂SO₄ or HClO₄ | Dichloromethane or tert-Butyl acetate | Good to High | [1][9] |

| Acid-catalyzed reaction with tert-butanol | Carboxylic acid, tert-Butanol | H₂SO₄ | Not specified | Good | [4][10] |

| Reaction with tert-butyl acetate | Carboxylic acid, tert-Butyl acetate | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | tert-Butyl acetate | High | [5][6][7] |

| Transesterification | Methyl or Ethyl ester, Potassium tert-butoxide | - | Diethyl ether | Good | [8] |

Deprotection of the tert-Butyl Ester

The cleavage of the tert-butyl ester to regenerate the carboxylic acid is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-labile protecting groups.

Trifluoroacetic acid (TFA), often in a mixture with a scavenger like triisopropylsilane (TIS) and water, is a widely used reagent for the deprotection of tert-butyl esters, particularly in peptide synthesis.[11][12] Milder conditions, such as using phosphoric acid or zinc bromide in dichloromethane, have also been developed for substrates sensitive to strong acids.[12][13] Furthermore, p-toluenesulfonic acid in conjunction with microwave irradiation offers a rapid and solvent-free deprotection method.[14] Recent advancements have also explored the use of catalytic amounts of tris(4-bromophenyl)aminium radical cation (Magic Blue) with triethylsilane for a mild deprotection protocol.[13][15]

Summary of Deprotection Methods

| Method | Reagents | Solvent | Conditions | Typical Yields | References |

| Trifluoroacetic Acid (TFA) | TFA, often with scavengers (e.g., TIS, H₂O) | Dichloromethane (DCM) | Room Temperature | High | [11][12] |

| p-Toluenesulfonic Acid (p-TsOH) | p-TsOH monohydrate | Solvent-free | Microwave irradiation (700W) | High | [14] |

| Zinc Bromide (ZnBr₂) | ZnBr₂ | Dichloromethane (DCM) | Room Temperature | Good | [12][16] |

| Phosphoric Acid (H₃PO₄) | H₃PO₄ | Dichloromethane (DCM) | Not specified | Not specified | [13] |

| Magic Blue / Triethylsilane | Tris(4-bromophenyl)aminium radical cation, Triethylsilane | Not specified | Not specified | Up to 95% | [13][15] |

| Thermolysis in Fluorinated Alcohols | - | 2,2,2-trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | Reflux or Microwave | Nearly Quantitative | [17] |

Role in Drug Development and Peptide Synthesis

The tert-butyl ester protecting group is indispensable in the field of drug development, where the synthesis of complex, multifunctional molecules is routine.[1][3] Its stability allows for the selective manipulation of other functional groups within a drug candidate molecule, while its clean and efficient removal in the final stages of a synthesis is highly desirable.

Experimental Protocols

General Experimental Protocol: tert-Butylation of a Carboxylic Acid[1]

A solution of the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate is treated with a catalytic amount of a strong acid, for instance, sulfuric acid or perchloric acid. To this mixture, an excess of isobutylene is bubbled through, or tert-butanol (1.2-2.0 mmol) is added. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the tert-butyl ester is isolated and purified using standard techniques.[1]

General Experimental Protocol: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)[11]

-

Dissolution: Dissolve the tert-butyl ester-protected compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a typical concentration of 0.1-0.2 M.

-

Addition of TFA: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) mixture of DCM and TFA. For substrates sensitive to strong acid, the concentration of TFA can be reduced to 20-50%. The addition should be performed in a well-ventilated fume hood. If the substrate contains other acid-labile groups or nucleophilic residues, a scavenger such as triisopropylsilane (TIS) can be added.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

-

Work-up: Once the reaction is complete, the volatile components (DCM and TFA) are removed under reduced pressure.

-

Purification: The crude deprotected carboxylic acid can be purified by a suitable method, such as precipitation, crystallization, or chromatography. For precipitation, dissolve the crude residue in a minimal amount of a suitable solvent (e.g., DCM) and add it dropwise to a stirred, cold non-polar solvent like diethyl ether. The precipitated product is then collected by filtration, washed with the cold non-polar solvent, and dried under vacuum.

Experimental Protocol: Deprotection of Aromatic tert-Butyl Esters Under Microwave Irradiation[14]

A mixture of the aromatic tert-butyl ester (1.0 mmol) and p-toluenesulfonic acid monohydrate (0.380 g, 2.0 mmol) is placed in a 50 mL glass tube. The reaction mixture is inserted in an alumina bath inside a domestic microwave oven and irradiated (700 W) six to eight times for a period of 30 seconds with 10-second intervals. After completion of the reaction, the product is dissolved in ethyl ether (30 mL) and extracted with an aqueous 10% sodium carbonate solution (2 x 30 mL). The aqueous layer is neutralized with dilute HCl, and the product is extracted with ethyl ether (2 x 20 mL). The combined organic layer is dried with sodium sulfate and evaporated to give the carboxylic acid.[14]

Visualizations

Caption: Mechanism of acid-catalyzed deprotection of a tert-butyl ester.

Caption: Workflow of Solid-Phase Peptide Synthesis using the Fmoc/tBu strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. reddit.com [reddit.com]

- 13. tert-Butyl Esters [organic-chemistry.org]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 19. peptide.com [peptide.com]

A Comprehensive Technical Guide to the Introduction of the tert-Butyl Ester Protecting Group

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic implementation of protecting groups is a critical element for success. Among the various choices for safeguarding carboxylic acid functionalities, the tert-butyl (t-Bu) ester stands out due to its unique combination of stability across a wide range of reaction conditions and its facile, selective removal under mild acidic conditions.[1][2] This technical guide provides an in-depth overview of the methodologies for introducing the tert-butyl ester protecting group, complete with comparative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective application in complex synthetic endeavors.

The utility of the tert-butyl ester lies in its steric bulk, which effectively shields the carboxylic acid from nucleophilic attack and basic conditions, thereby preventing undesired side reactions.[3][4] Its removal is predicated on the formation of a stable tert-butyl cation in the presence of acid, a mechanism that offers orthogonality with many other common protecting groups.[2][3]

Core Methodologies for tert-Butyl Ester Introduction

Several reliable methods exist for the formation of tert-butyl esters from carboxylic acids. The selection of a specific protocol often depends on the substrate's sensitivity to acidic conditions, the scale of the reaction, and the availability of reagents. The most prevalent strategies include acid-catalyzed reactions with isobutylene or tert-butanol, transesterification with tert-butyl acetate, and the use of specific tert-butylating agents like di-tert-butyl dicarbonate and tert-butyl 2,2,2-trichloroacetimidate.[4][5][6]

Comparative Data of Key Methodologies

The following table summarizes quantitative data for various methods of tert-butyl ester synthesis, offering a comparative overview of their efficiency under different conditions.

| Method | Reagents | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Cite |

| Acid-catalyzed with Isobutylene | Carboxylic acid, Isobutylene | H₂SO₄ (catalytic) | Dichloromethane | Room Temp | - | High | [3][7][8] |

| Acid-catalyzed with tert-Butanol | Carboxylic acid, tert-Butanol (1.2-2.0 equiv) | H₂SO₄ or HClO₄ (catalytic) | Dichloromethane | Room Temp | - | High | [3] |

| Transesterification | Carboxylic acid, tert-Butyl acetate | HClO₄ (catalytic) | tert-Butyl acetate | Room Temp | - | High | [4] |

| Di-tert-butyl dicarbonate (Boc₂O) | Carboxylic acid, Boc₂O, Alcohol | DMAP (catalytic) | - | - | - | - | [8] |

| tert-Butyl 2,2,2-trichloroacetimidate | Carboxylic acid, t-Butyl 2,2,2-trichloroacetimidate | BF₃·OEt₂ (catalytic) | - | - | 80-90 | High | [9][10] |

| Tf₂NH Catalyzed | Hydrocinnamic acid, t-BuOAc | Tf₂NH (2 mol%) | CH₂Cl₂ | 0 | 16 | 76 | [7] |

| Tf₂NH Catalyzed | 4-Ketopentanoic acid, t-BuOAc | Tf₂NH (5 mol%) | CH₂Cl₂ | 0 | 17 | 79 | [7] |

| Tf₂NH Catalyzed | 4-Bromobenzoic acid, t-BuOAc | Tf₂NH (10 mol%) | CH₂Cl₂ | 0 | 24 | 66 | [7] |

Experimental Protocols

Acid-Catalyzed Esterification with tert-Butanol

This method is one of the most common for introducing a t-butyl ester.[3]

Materials:

-

Carboxylic acid (1.0 mmol)

-

tert-Butanol (1.2-2.0 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄) or Perchloric Acid (HClO₄) (catalytic amount)

-

Dichloromethane (CH₂Cl₂) or tert-Butyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in dichloromethane or tert-butyl acetate in a round-bottom flask.[3]

-

Add tert-butanol (1.2-2.0 eq) to the solution.[3]

-

Carefully add a catalytic amount of concentrated sulfuric acid or perchloric acid to the mixture.[3]

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[3]

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.[2]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[2]

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[2]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[2]

-

Purify the crude tert-butyl ester by column chromatography on silica gel if necessary.[2]

Esterification using Di-tert-butyl Dicarbonate (Boc₂O)

This protocol offers a convenient route to a variety of esters, including those with sensitive functional groups.[8][11]

Materials:

-

Carboxylic acid (1.0 eq)

-

Primary or secondary alcohol (1.0 eq)

-

Di-tert-butyl dicarbonate ((BOC)₂O)

-

N,N'-dimethylaminopyridine (DMAP) (catalytic amount)

Procedure:

-

Combine stoichiometric amounts of the carboxylic acid and the primary or secondary alcohol.[8]

-

Add di-tert-butyl dicarbonate.[8]

-

Add a catalytic amount of N,N'-dimethylaminopyridine (DMAP).[8]

-

The byproducts, t-BuOH and CO₂, are volatile, simplifying purification.[8]

Transesterification with Potassium tert-Butoxide

This method is effective for converting methyl or ethyl esters to tert-butyl esters, which is particularly useful when the parent carboxylic acid is labile.[12]

Materials:

-

Methyl or ethyl ester of the carboxylic acid

-

Potassium tert-butoxide (t-BuOK) (1.0-1.2 eq)

-

Anhydrous diethyl ether

-

Alumina (Al₂O₃)

Procedure:

-

Prepare a solution of the methyl or ethyl ester in anhydrous diethyl ether.

-

In a separate flask, prepare a solution of freshly prepared potassium tert-butoxide (1.0-1.2 eq) in anhydrous diethyl ether.[12]

-

Add the ester solution to the potassium tert-butoxide solution at 0-20 °C. A precipitate of potassium methoxide will form immediately.[12]

-

Stir the mixture for 20-30 minutes.[12]

-

Filter the mixture through a thin layer of alumina to remove the potassium methoxide.[12]

-

Isolate the tert-butyl ester from the filtrate by distillation or crystallization.[12]

-

Alternatively, for workup, add cold water to dissolve the potassium methoxide, separate the organic layer, dry it, and evaporate the solvent.[12]

tert-Butylation using Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

This is a powerful and rapid method for the tert-butylation of various carboxylic acids, including free amino acids.[7][13]

Materials:

-

Carboxylic acid (e.g., Hydrocinnamic acid, 0.587 mmol)

-

tert-Butyl acetate (t-BuOAc, 5.9 mL)

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH, 0.012 mmol)

-

Dichloromethane (CH₂Cl₂, 0.15 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a solution of the carboxylic acid in tert-butyl acetate.[14]

-

In a separate flask, dissolve Tf₂NH in dichloromethane.[14]

-

At 0 °C, add the Tf₂NH solution to the solution of the carboxylic acid.[14]

-

Stir the mixture at 0 °C for the required time (e.g., 16 hours for hydrocinnamic acid).[14]

-

Slowly add the reaction mixture to a saturated aqueous solution of NaHCO₃ at 0 °C to quench the reaction.[14]

-

Extract the mixture with dichloromethane (3 x 20 mL).[14]

-

Combine the organic layers, dry with MgSO₄, filter, and concentrate under reduced pressure.[14]

-

Purify the residue as needed.[14]

Mechanistic Pathways and Workflows

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow for the introduction of the tert-butyl ester protecting group.

Caption: Acid-catalyzed formation of a tert-butyl ester.

Caption: General experimental workflow for tert-butyl ester protection.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. thieme-connect.com [thieme-connect.com]

- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. t-Butyl 2,2,2-trichloroacetimidate - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

The Stability of H-Glu(OtBu)-OH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of L-Glutamic acid γ-tert-butyl ester (H-Glu(OtBu)-OH), a critical building block in peptide synthesis and other areas of organic chemistry. Understanding the stability of this compound under various chemical and physical conditions is paramount for its effective storage, handling, and application, ensuring the integrity and purity of final products.

Core Chemical Properties and Stability Overview

H-Glu(OtBu)-OH is a derivative of glutamic acid where the side-chain (gamma) carboxylic acid is protected as a tert-butyl ester. This protection strategy is fundamental to its widespread use, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) group's stability profile is characterized by its remarkable resistance to basic and nucleophilic conditions, coupled with its clean lability under strong acidic conditions. This orthogonality allows for the selective deprotection of the N-terminal Fmoc group with bases like piperidine, while the OtBu group remains intact on the side chain.[1][2]

The stability of the OtBu ester is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the ester's carbonyl carbon from nucleophilic attack.[3] Conversely, its acid lability stems from the mechanism of cleavage, which proceeds via a stable tertiary carbocation (the tert-butyl cation) upon protonation of the ester oxygen.[4]

Data Presentation: Stability under Different Conditions

While extensive quantitative kinetic data for H-Glu(OtBu)-OH is not broadly published, the following tables summarize its stability profile based on established chemical principles, data from analogous compounds, and information from forced degradation studies.

Table 1: Physicochemical and Thermal Properties

| Property | Value | Source(s) |

| CAS Number | 2419-56-9 | [3][5] |

| Molecular Formula | C₉H₁₇NO₄ | [3][5] |

| Molecular Weight | 203.24 g/mol | [3] |

| Appearance | White solid/powder | [3] |

| Melting Point | 182 °C | [3] |

| Boiling Point | 336.4 ± 37.0 °C at 760 mmHg | [3] |

| Storage Temperature | 2–8 °C or -20°C (Desiccate) | [3][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |

| Thermal Stability | Stable up to melting point. Unprotected glutamic acid shows degradation after 30 min at 160°C. | [7][8] |

Table 2: Hydrolytic Stability

| Condition | pH Range | Temperature | Expected Stability | Notes | Source(s) |

| Acidic | < 4 | Ambient | Labile to Very Labile | Rapid cleavage with strong acids (e.g., TFA, HCl, H₂SO₄). Cleavage rate is acid-dependent. | [4][9] |

| Neutral | 6 - 8 | Ambient | Highly Stable | The ester bond is resistant to neutral aqueous conditions for extended periods. | [3] |

| Basic | > 9 | Ambient | Highly Stable | Resistant to common bases used in peptide synthesis (e.g., 20% Piperidine in DMF). | [1][2] |

| Harsh Basic | > 12 | Elevated | Slow Degradation | Can be cleaved under specific non-aqueous, harsh conditions (e.g., powdered KOH in THF). |

Table 3: Chemical and Photolytic Stability

| Stress Condition | Reagent/Condition | Expected Stability | Notes | Source(s) |

| Oxidation | 3% H₂O₂ (aq) | Moderately Stable | The amino acid backbone is more susceptible to oxidation than the ester. Rate of degradation is expected to be slow. | |

| Photostability | ICH Q1B Light Exposure | Stable | The molecule lacks a significant chromophore absorbing in the near-UV/visible range. Degradation is not expected unless photosensitizing impurities are present. | |

| Common Reagents | Coupling reagents (HATU, HBTU), Nucleophiles, Reducing agents (catalytic hydrogenation) | Highly Stable | The OtBu group is compatible with a wide range of reagents used in organic synthesis. | [1] |

Degradation Pathways and Mechanisms

The primary and most synthetically relevant degradation pathway for H-Glu(OtBu)-OH is acid-catalyzed hydrolysis. This reaction is intentionally employed for deprotection.

Caption: Mechanism of acid-catalyzed cleavage of the tert-butyl ester.

Under strongly acidic conditions, the ester oxygen is protonated, leading to the cleavage of the alkyl-oxygen bond. This A_AL1-type mechanism forms glutamic acid and a stable tert-butyl carbocation.[9] This reactive carbocation can cause unwanted side reactions, such as the alkylation of nucleophilic amino acid residues (e.g., Tryptophan, Methionine). To prevent this, "scavengers" like triisopropylsilane (TIS) or water are typically included in the cleavage cocktail to trap the carbocation.

Experimental Protocols

The following are representative protocols for conducting forced degradation studies to assess the stability of H-Glu(OtBu)-OH. A stability-indicating method, typically a reverse-phase HPLC method, is required to quantify the parent compound and its degradants.

Caption: General experimental workflow for a forced degradation study.

Protocol 1: Hydrolytic Stability (Acidic, Basic, Neutral)

-

Preparation: Prepare a stock solution of H-Glu(OtBu)-OH (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

-

Stress Conditions:

-

Acidic: Dilute the stock solution into 0.1 M HCl.

-

Neutral: Dilute the stock solution into purified water (pH ~6-7).

-

Basic: Dilute the stock solution into 0.1 M NaOH.

-

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C). Protect from light.

-

Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

-

Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the remaining percentage of H-Glu(OtBu)-OH.

Protocol 2: Thermal Stability

-

Solid State: Place a known amount of solid H-Glu(OtBu)-OH in a vial and store it in a calibrated oven at an elevated temperature (e.g., 80 °C).

-

Solution State: Prepare a solution of H-Glu(OtBu)-OH (e.g., 1 mg/mL) in a stable solvent (e.g., DMSO or acetonitrile).

-

Incubation: Store the samples at the selected temperature, protected from light.

-

Sampling:

-

Solid: At each time point, dissolve a pre-weighed amount of the solid in a suitable solvent for analysis.

-

Solution: Withdraw aliquots at specified time points.

-

-

Analysis: Analyze the samples by HPLC to quantify degradation.

Protocol 3: Oxidative Stability

-

Preparation: Prepare a solution of H-Glu(OtBu)-OH (e.g., 1 mg/mL) in a mixture of water and a co-solvent like acetonitrile.

-

Stress Condition: Add hydrogen peroxide to a final concentration of 3%.

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling: Withdraw aliquots at specified time points.

-

Analysis: Analyze the samples by HPLC. Note that some quenching of residual peroxide may be necessary before injection, depending on the HPLC method.

Protocol 4: Photostability

-

Preparation: Prepare a solution of H-Glu(OtBu)-OH in a photochemically inert solvent (e.g., acetonitrile/water) in a transparent container (e.g., quartz). Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

-

Exposure: Place both samples in a photostability chamber and expose them to a light source compliant with ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).

-

Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC to differentiate between photodegradation and any thermal degradation that may have occurred.

Conclusion: A Decision Framework for Application

The stability profile of H-Glu(OtBu)-OH makes it an exceptional tool for specific synthetic strategies. Its robustness to base and most common synthetic reagents allows for complex molecular manipulations, while its predictable lability to acid provides a reliable method for deprotection.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. H-Glu(OtBu)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. A reinvestigation of the mixed carbonic anhydride method of peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. Acids - Wordpress [reagents.acsgcipr.org]

Methodological & Application

Application Notes and Protocols for the Use of H-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)